2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide
Description
This polycyclic heteroaromatic compound features a tricyclic core with fused oxa- and triaza-rings, a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a phenylacetamide moiety linked via a sulfanyl bridge. While direct studies on this compound are sparse, analogs with slight structural variations (e.g., 4-methoxyphenyl or N-(2-methylphenyl) groups) have been documented, providing a basis for comparative analysis .
Properties
IUPAC Name |
2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-16-24-21(18(14-32)13-28-16)12-22-26(35-24)30-25(17-7-6-10-20(11-17)34-2)31-27(22)36-15-23(33)29-19-8-4-3-5-9-19/h3-11,13,32H,12,14-15H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVIANAUTJGGKIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC(=O)NC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide (CAS Number: 892381-64-5) is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 494.6 g/mol. The structure features a triazatricyclo framework and various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₄S |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 892381-64-5 |
Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit significant anticancer activities. For example, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific pathways such as topoisomerase inhibition. The antiproliferative effects are often linked to the ability of these compounds to induce apoptosis in cancer cells.
A case study involving a structurally similar compound demonstrated IC50 values indicating cytotoxicity against various cancer cell lines:
- HeLa Cells (Human Cervical Carcinoma) : IC50 = 35.7 μM
- 3T3 Cells (Mouse Fibroblast) : IC50 = 46.3 μM
These results suggest that the compound may exhibit similar effects due to its structural analogies.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of the compound. Compounds with hydroxymethyl and methoxy groups have been noted for their potential to inhibit microbial growth. For example, related studies have shown that certain derivatives demonstrate moderate activity against pathogens such as Leishmania major, with IC50 values ranging from 29 to 80 μM for different metabolites.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Inhibitory assays have revealed that similar compounds can act as inhibitors of enzymes like β-glucuronidase and tyrosinase, which are involved in various metabolic processes. The inhibition of these enzymes can lead to therapeutic applications in conditions such as cancer and metabolic disorders.
The proposed mechanisms by which this compound exerts its biological effects include:
- Topoisomerase Inhibition : Disruption of DNA replication and transcription processes.
- Apoptosis Induction : Triggering programmed cell death in malignant cells.
- Enzyme Inhibition : Blocking key enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Metrics
Key structural analogs include:
¹Tanimoto similarity (≥0.8 indicates high structural overlap) based on US-EPA CompTox Dashboard algorithms .
²Cosine scores from MS/MS fragmentation patterns; values >0.9 indicate near-identical fragmentation .
Bioactivity and Target Profiles
- Kinase Inhibition: Analogous tricyclic compounds (e.g., pyrido-pyrano-pyrimidines) show nanomolar IC₅₀ values against CDK2 and EGFR kinases, correlating with the hydroxymethyl and methoxyphenyl groups’ roles in hydrogen bonding and hydrophobic interactions .
- Antifungal Activity : Fluconazole analogs with Tanimoto scores >0.8 exhibit comparable MIC₉₀ values (1–4 µg/mL) against Candida spp., suggesting the target compound may share similar cytochrome P450 targeting .
- Cytotoxicity : NCI-60 screening of structurally related compounds reveals GI₅₀ values ranging from 10–100 µM, with clustering patterns linking 3-methoxyphenyl substituents to enhanced activity in leukemia cell lines .
Computational and QSAR Insights
- QSAR Models : The compound falls within the applicability domain (AD) of kinase inhibitor models due to its tricyclic core and sulfanyl-acetamide linker. Predicted logP (3.2 ± 0.5) aligns with analogs showing moderate blood-brain barrier permeability .
- Lumping Strategy : Grouped with methoxyphenyl-substituted heterocycles in atmospheric chemistry models, suggesting shared reactivity pathways (e.g., OH radical oxidation) .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The hydroxymethyl and acetamide groups form robust intermolecular H-bonds (graph set motifs: C(6) and R₂²(8) ), critical for crystal packing and solubility .
- Crystallographic Validation : SHELXL-refined analogs show triclinic P 1 symmetry with Z’ = 2, highlighting challenges in resolving disordered methoxyphenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
